molecular formula C11H11N3O2 B183042 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 716361-89-6

5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B183042
M. Wt: 217.22 g/mol
InChI Key: MLFWCOPIRKORMG-UHFFFAOYSA-N
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Description

The compound 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid is a derivative of 1,2,3-triazole, a heterocyclic compound that has garnered interest due to its potential applications in pharmaceuticals and materials science. While the provided papers do not directly discuss this exact compound, they do provide insights into similar triazole derivatives, which can be useful for understanding the general chemistry and properties of such compounds.

Synthesis Analysis

The synthesis of triazole derivatives often involves "click chemistry," particularly the azide-alkyne cycloaddition reaction. Paper describes an efficient synthesis of a triazole derivative using organic azides and terminal alkynes, which is a common method for synthesizing 1,2,3-triazoles. The paper also discusses the transformation of the 4-carboxy group into other functional groups, which is relevant for the synthesis of various triazole derivatives. Similarly, paper outlines a synthesis method for a 1-methyl-4-phenyl-1H-1,2,3-triazole derivative, starting from phenyl acetylene and proceeding through several steps, including a copper-catalyzed reaction and oxidation.

Molecular Structure Analysis

The molecular structure of triazole derivatives can be complex, with various substituents affecting the overall shape and properties of the molecule. Paper provides structural and spectral characterization of a triazole derivative, which crystallizes in the triclinic space group. The paper also mentions the stabilization of the structure by an N–H⋯O hydrogen bond, which is a common feature in such compounds. Paper discusses the structure of a chiral N-substituted amide of a triazole derivative, determined by NMR spectroscopy and X-ray crystallography, highlighting the importance of stereochemistry in these molecules.

Chemical Reactions Analysis

Triazole derivatives can undergo a variety of chemical reactions, depending on their substituents and reaction conditions. Paper explores the reactivity of an ethyl 3-amino-5-phenylpyrazole-4-carboxylate derivative, which undergoes diazotization and coupling reactions to afford different triazine and triazole products. This indicates the potential for triazole derivatives to participate in further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. Paper synthesizes a 5-formyl-1H-1,2,3-triazole-4-carboxylic acid derivative and investigates its tautomerism, which affects its physical state in solution. Paper examines the crystal structure and hydrogen bonding of a triazole derivative, which are critical factors in determining the compound's physical properties, such as solubility and melting point.

properties

IUPAC Name

5-ethyl-1-phenyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-9-10(11(15)16)12-13-14(9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFWCOPIRKORMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=NN1C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640631
Record name 5-Ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid

CAS RN

716361-89-6
Record name 5-Ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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